3-Hydroxy-3-(4-nitrophenyl)-1-isoindolinone
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Overview
Description
3-Hydroxy-3-(4-nitrophenyl)-1-isoindolinone is a chemical compound with a unique structure that includes a hydroxy group, a nitrophenyl group, and an isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(4-nitrophenyl)-1-isoindolinone typically involves the reaction of 4-nitrobenzaldehyde with isatin in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by cyclization to form the isoindolinone ring. The reaction conditions often include the use of organic solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(4-nitrophenyl)-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-(4-nitrophenyl)-1-isoindolinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(4-nitrophenyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in various interactions, including π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-(4-nitrophenyl)-1-phenylpropan-1-one: Similar structure but with a phenylpropanone core instead of an isoindolinone core.
3-Substituted-3-hydroxy-2-oxindoles: Compounds with a similar hydroxy and nitrophenyl group but different core structures.
Uniqueness
3-Hydroxy-3-(4-nitrophenyl)-1-isoindolinone is unique due to its isoindolinone core, which imparts distinct chemical and biological properties. This core structure can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H10N2O4 |
---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
3-hydroxy-3-(4-nitrophenyl)-2H-isoindol-1-one |
InChI |
InChI=1S/C14H10N2O4/c17-13-11-3-1-2-4-12(11)14(18,15-13)9-5-7-10(8-6-9)16(19)20/h1-8,18H,(H,15,17) |
InChI Key |
TYLVIRMISGMXRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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